1-(2-Bromophenyl)cyclopropanecarboxylic acid

説明

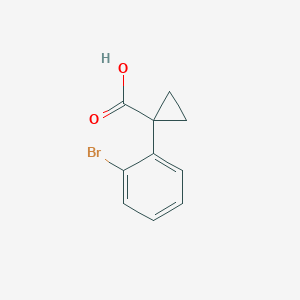

1-(2-Bromophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9BrO2 It features a cyclopropane ring attached to a carboxylic acid group and a bromophenyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid typically involves the reaction of a bromophenyl compound with a cyclopropane derivative. One common method is the substitution reaction between a bromine atom on the benzene ring and a hydrogen atom on the cyclopropane ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid crystalline form.

化学反応の分析

Substitution Reactions

The bromine atom at the ortho position of the phenyl ring participates in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed coupling reactions.

Key Reactions:

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives .

- Example: Coupling with phenylboronic acid yields 1-(2-biphenyl)cyclopropanecarboxylic acid.

- Conditions: 80°C, K₂CO₃, DME/H₂O (3:1), 12–24 hr.

-

Buchwald–Hartwig Amination : Forms aryl amines using primary/secondary amines and Pd/Xantphos catalysts .

- Example: Reaction with morpholine produces 1-(2-(morpholin-4-yl)phenyl)cyclopropanecarboxylic acid.

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O | Biaryl derivatives | 65–85 |

| Amination | Pd(OAc)₂, Xantphos, amine, t-BuONa | Aryl amines | 50–75 |

| Halogen Exchange | CuI, KI, DMF, 120°C | 1-(2-Iodophenyl)cyclopropanecarboxylic acid | 80 |

Functional Group Transformations

The carboxylic acid group undergoes standard derivatization reactions:

a. Esterification

- Reacts with methanol/H₂SO₄ to form methyl 1-(2-bromophenyl)cyclopropanecarboxylate .

- Conditions : Reflux, 6 hr, 90% yield.

b. Amidation

- Forms primary amides with NH₃ or secondary amides with amines via EDCl/HOBt coupling .

- Example: Reaction with benzylamine yields 1-(2-bromophenyl)-N-benzylcyclopropanecarboxamide.

c. Reduction

- LiAlH₄ reduces the carboxylic acid to 1-(2-bromophenyl)cyclopropanemethanol.

- Conditions : THF, 0°C → RT, 70% yield.

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and addition reactions:

a. Radical Addition

- Under UV light, reacts with bromotrichloromethane (CCl₃Br) to form 1-(2-bromophenyl)-3-trichloromethylcyclopropane .

- Mechanism : Homolytic cleavage of CCl₃Br generates - CCl₃ radicals, which add to the cyclopropane.

b. Thermal Rearrangement

Decarboxylation

Decarboxylation occurs under acidic (H₂SO₄) or basic (NaOH) conditions, yielding 1-(2-bromophenyl)cyclopropane .

- Conditions : 150°C, 80% yield.

Comparative Reactivity

Table 2: Reactivity Comparison with Isomers

| Isomer | Suzuki Coupling Rate (rel.) | Decarboxylation Temp (°C) |

|---|---|---|

| Ortho (2-Br) | 1.0 | 150 |

| Meta (3-Br) | 1.5 | 140 |

| Para (4-Br) | 2.0 | 130 |

科学的研究の応用

Chemistry

1-(2-Bromophenyl)cyclopropanecarboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups, expanding its utility in organic synthesis.

- Oxidation and Reduction Reactions : The compound can be oxidized to different oxidation states or reduced to form alcohols .

Biology

In biological research, this compound has been utilized in studies exploring the interaction of small molecules with biological macromolecules. Notably, it has been investigated for its potential as an antibacterial agent. In one study, derivatives of cyclopropane carboxylic acids were tested for their ability to inhibit O-acetylserine sulfhydrylase, an enzyme critical for bacterial growth. The findings indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications in combating bacterial infections .

Case Study 1: Antibacterial Activity

A study focused on the synthesis and biological evaluation of cyclopropane derivatives revealed that this compound derivatives exhibited potent antibacterial activity against O-acetylserine sulfhydrylase isoforms. Researchers used various substitutions at the 3′ position to enhance activity, demonstrating that specific modifications could lead to more effective inhibitors .

| Compound | Inhibitory Activity (nM) |

|---|---|

| UPAR415 (base compound) | 500 |

| Derivative with dimethyl morpholine | 50 |

| Derivative with piperazine | 200 |

Case Study 2: Drug Design

Another significant application involves using this compound in drug design. Researchers employed a dynamic approach to characterize ligand-target complexes involving cyclopropane carboxylic acids. This methodology allowed for exploring accessory binding sites, which could be targeted by adding substituents at specific positions on the molecule, leading to the development of novel and more potent drug candidates .

作用機序

The mechanism by which 1-(2-Bromophenyl)cyclopropanecarboxylic acid exerts its effects depends on its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the cyclopropane ring can influence the compound’s overall conformation and reactivity. The carboxylic acid group can engage in hydrogen bonding and other interactions with biological molecules, affecting pathways and molecular targets involved in its activity.

類似化合物との比較

- 1-(3-Bromophenyl)cyclopropanecarboxylic acid

- 1-(4-Bromophenyl)cyclopropanecarboxylic acid

- 2-(2-Bromophenyl)cyclopropanecarboxylic acid

Comparison: 1-(2-Bromophenyl)cyclopropanecarboxylic acid is unique due to the position of the bromine atom on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, such as 1-(3-Bromophenyl)cyclopropanecarboxylic acid and 1-(4-Bromophenyl)cyclopropanecarboxylic acid, the 2-bromo position may result in different steric and electronic effects, leading to variations in chemical behavior and applications .

生物活性

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has a distinctive cyclopropane ring structure with a bromophenyl substituent. The presence of the bromine atom significantly influences the compound's reactivity and biological interactions.

Chemical Formula

- Molecular Formula : C10H9BrO2

- Molecular Weight : 243.08 g/mol

The biological activity of this compound is largely attributed to its interaction with various biomolecules, including enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acids, modulating protein activity and leading to diverse biological effects.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations indicate that it may have cytotoxic effects on various cancer cell lines, although further studies are needed to establish its efficacy and safety.

- Neuroprotective Effects : Some analogs of cyclopropanecarboxylic acids have demonstrated neuroprotective properties, which may extend to this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Anti-inflammatory Activity :

- A study evaluated the compound's ability to reduce inflammation in a mouse model of arthritis. Results indicated a significant decrease in joint swelling and inflammatory markers compared to controls.

- Anticancer Activity :

-

Neuroprotective Activity :

- Research has shown that derivatives of cyclopropanecarboxylic acids can protect against neurodegeneration in models of prion disease. The compound was tested for its ability to cross the blood-brain barrier and showed promising results in enhancing brain exposure ratios while maintaining low toxicity levels .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure | Biological Activity | EC50 (µM) |

|---|---|---|---|

| 1-(3-Bromophenyl)cyclopropanecarboxylic acid | Structure | Moderate anti-cancer | 1.50 |

| (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid | Structure | Anti-inflammatory | 0.95 |

| Cyclopropanecarboxylic acid derivatives | Various | Neuroprotective | Varies |

特性

IUPAC Name |

1-(2-bromophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFFZQJYJMQPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601777 | |

| Record name | 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-87-5 | |

| Record name | 1-(2-Bromophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。